molecular formula C18H25NO3S B2861794 5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidine-2,4-dione

5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidine-2,4-dione

Cat. No.: B2861794
M. Wt: 335.5 g/mol
InChI Key: QDYYSPGKYXWGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NL-1 is a compound known for its role as a mitoNEET inhibitor. MitoNEET is a protein located on the outer mitochondrial membrane and is involved in cellular bioenergetics and redox regulation. NL-1 has shown potential in various therapeutic applications, particularly in the treatment of drug-resistant B-cell acute lymphoblastic leukemia and cerebral ischemic stroke .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

NL-1 can be synthesized through a series of chemical reactions involving thiazolidinedione derivatives. The synthesis typically involves the reaction of 5-(3,5-di-tert-butyl-4-hydroxybenzyl)-4-hydroxythiazol-2(5H)-one with appropriate reagents under controlled conditions .

Industrial Production Methods

The industrial production of NL-1 involves large-scale synthesis using similar chemical routes as in laboratory synthesis. The process includes the preparation of mother liquor by dissolving the compound in dimethyl sulfoxide (DMSO) to achieve the desired concentration .

Chemical Reactions Analysis

Types of Reactions

NL-1 undergoes various chemical reactions, including:

    Oxidation: NL-1 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.

    Substitution: NL-1 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of NL-1 .

Scientific Research Applications

NL-1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

NL-1 is unique in its specific inhibition of mitoNEET. Similar compounds include:

NL-1 stands out due to its specific applications in treating drug-resistant leukemia and cerebral ischemic stroke, highlighting its potential as a novel therapeutic agent .

Biological Activity

5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidine-2,4-dione, also referred to as NL-1, is a compound that has garnered attention for its biological activities, particularly its role as a mitoNEET inhibitor. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Biological Activity

NL-1 is primarily recognized for its inhibitory action on mitoNEET, a protein located on the outer mitochondrial membrane that plays a crucial role in cellular bioenergetics and redox regulation. The compound has shown promise in various therapeutic contexts, particularly in treating drug-resistant B-cell acute lymphoblastic leukemia and cerebral ischemic stroke .

The precise mechanism by which NL-1 exerts its biological effects remains largely unexplored. However, it is believed that by inhibiting mitoNEET, NL-1 may influence mitochondrial function and cellular metabolism. This inhibition could potentially lead to altered energy production and enhanced apoptosis in cancer cells.

Cancer Treatment

NL-1 has been investigated for its potential in treating various cancers. Studies have shown that thiazolidine derivatives exhibit significant anticancer activity. For example, compounds similar to NL-1 have demonstrated cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7) and melanoma (A2058) cells. The IC50 values for these compounds often fall within the micromolar range, indicating their potential as effective anticancer agents .

Other Therapeutic Uses

In addition to its anticancer properties, NL-1 has been explored for its anti-inflammatory effects and as a modulator of peroxisome proliferator-activated receptor gamma (PPARγ). Research suggests that derivatives of thiazolidine can enhance adipogenesis and may be useful in metabolic disorders .

Comparative Analysis with Similar Compounds

NL-1 shares structural similarities with other thiazolidinedione derivatives such as rosiglitazone and pioglitazone. While these compounds are primarily used in diabetes management by targeting PPARγ, NL-1's unique inhibition of mitoNEET sets it apart as a candidate for cancer therapy and mitochondrial dysfunction treatment .

Compound NameMechanism of ActionTherapeutic Uses
NL-1MitoNEET inhibitorCancer therapy, neuroprotection
RosiglitazonePPARγ agonistDiabetes management
PioglitazonePPARγ agonistDiabetes management

Research Findings

Several studies have contributed to understanding the biological activity of NL-1:

  • Anticancer Activity : In vitro studies have shown that NL-1 can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways. The compound's efficacy was evaluated using MTT assays to determine cell viability .
  • Antimicrobial Properties : Thiazolidine derivatives have also been assessed for their antimicrobial activities against various pathogens. Research indicates that modifications at specific positions on the thiazolidine ring can enhance antibacterial properties .
  • Metabolic Modulation : Studies indicate that NL-1 may play a role in metabolic processes by modulating PPARγ activity, which could have implications for treating metabolic syndromes .

Case Study 1: Drug-resistant Leukemia

A study investigating the effects of NL-1 on drug-resistant B-cell acute lymphoblastic leukemia demonstrated significant cytotoxicity compared to standard treatments. The findings suggest that NL-1 may provide a new avenue for overcoming resistance in leukemia therapies.

Case Study 2: Cerebral Ischemia

Research on cerebral ischemia models showed that NL-1 could reduce neuronal death and improve recovery outcomes. This neuroprotective effect highlights the compound's potential in treating ischemic strokes.

Properties

IUPAC Name

5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-17(2,3)11-7-10(8-12(14(11)20)18(4,5)6)9-13-15(21)19-16(22)23-13/h7-8,13,20H,9H2,1-6H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYYSPGKYXWGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 15.0 g (0.045 moles) of 5-{[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]} methylene-2,4-thiazolidinedione, in 375 ml of ethyl acetate, 3.0 g of 10% palladium on carbon was added. The mixture was heated at 80° C. in the presence of 50 psi (345 KPa) of hydrogen for 4.5 hours. An additional 3.0 g of 10% palladium on carbon was added and the mixture was again heated at 80° C. in the presence of 50 psi (345 KPa) of hydrogen for 2 hours. The catalyst was removed by filtration and the filtrate was evaporated to afford a solid. The solid was recrystallized from toluene and dried at 60° C. to obtain 8.93 g (59% yield) of subtitled compound.
Name
5-{[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]} methylene-2,4-thiazolidinedione
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Four
Yield
59%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.